UMB103

Neuroblastoma Medulloblastoma Rhabdomyosarcoma

UMB103 is a novel, small-molecule dual inhibitor of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both central regulators of MYC family oncoprotein stability and transcription. It exhibits nanomolar potency against pediatric cancer cell lines and demonstrates significant tumor regression in patient-derived xenograft (PDX) models, making it a compelling chemical probe for studying MYC-driven pediatric malignancies.

Molecular Formula C25H35N7O3
Molecular Weight 481.601
Cat. No. B1193776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMB103
SynonymsUMB103;  UMB-103;  UMB 103
Molecular FormulaC25H35N7O3
Molecular Weight481.601
Structural Identifiers
SMILESO=C(NC1CCN(C)CC1)C2=CC=C(NC(N=C3N(C(C)C)[C@@H]4C)=NC=C3N(C)C4=O)C(OC)=C2
InChIInChI=1S/C25H35N7O3/c1-15(2)32-16(3)24(34)31(5)20-14-26-25(29-22(20)32)28-19-8-7-17(13-21(19)35-6)23(33)27-18-9-11-30(4)12-10-18/h7-8,13-16,18H,9-12H2,1-6H3,(H,27,33)(H,26,28,29)/t16-/m1/s1
InChIKeyXWNHXTVCPNRSTM-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UMB103: Preclinical Evidence for a Dual PLK1/BRD4 Inhibitor in Pediatric Solid Tumor Models


UMB103 is a novel, small-molecule dual inhibitor of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), both central regulators of MYC family oncoprotein stability and transcription. It exhibits nanomolar potency against pediatric cancer cell lines and demonstrates significant tumor regression in patient-derived xenograft (PDX) models, making it a compelling chemical probe for studying MYC-driven pediatric malignancies [1].

Why Substituting UMB103 with Single-Agent PLK1 or BRD4 Inhibitors Compromises MYC Targeting


Substituting UMB103 with a single-agent PLK1 inhibitor (e.g., Volasertib) or BRD4 inhibitor (e.g., MK-8628) fails to recapitulate the synergistic repression of MYC family oncoproteins. Concurrent inhibition of both targets by UMB103 is essential for robust antitumor activity, as evidenced by its ability to reduce MYC protein levels and induce apoptosis at concentrations where single-agent combinations show lesser effects [1]. This dual mechanism is particularly critical for overcoming the transcriptional and post-translational redundancy that drives high-risk pediatric solid tumors.

Quantitative Evidence Differentiating UMB103 from Single-Target Comparators


In Vitro Antiproliferative Potency in Pediatric Cancer Cell Lines

UMB103 demonstrates potent, low-nanomolar antiproliferative activity across a panel of pediatric tumor cell lines. Its IC50 values range from 6.5 to 178.2 nM, which is comparable to the related dual inhibitor UMB160 (2.9–87.5 nM). This potency is within the clinically relevant range for targeted small molecules in oncology [1]. In contrast, single-agent PLK1 (Volasertib) or BRD4 (MK-8628) inhibitors require significantly higher concentrations or combination therapy to achieve similar effects [2].

Neuroblastoma Medulloblastoma Rhabdomyosarcoma

In Vivo Tumor Regression in MYCN-Amplified Neuroblastoma PDX Models

UMB103 (20 mg/kg/d) induced significant tumor regression in two independent MYCN-amplified neuroblastoma PDX models, with treatment initiated only after tumors reached an exponential growth phase (200 mm³). This clinically relevant dosing regimen achieved peak plasma concentrations estimated to be 104-fold higher than the in vitro IC50 (approx. 20 µM), without significant toxicity or weight loss in mice [1]. Single-agent PLK1 or BRD4 inhibitors have shown limited efficacy as monotherapies in comparable models, highlighting the value of dual inhibition [2].

Patient-Derived Xenograft MYCN Amplification High-Risk Neuroblastoma

On-Target Repression of MYC and MYCN Oncoproteins

Treatment with UMB103 (10 nM for 24 hours) led to a significant reduction in MYC protein levels in MYC-amplified medulloblastoma cells (HD-MB03). Western blot analysis confirmed the repression of both BRD4 and PLK1 downstream targets, including a decrease in phosphorylated Histone H3 (Ser10) and c-Myc [1]. In contrast, the BRD4 inhibitor MK-8628 (500 nM) alone only partially reduced MYC expression, while the PLK1 inhibitor Volasertib (5 nM) had no effect on MYC levels [2]. This demonstrates that UMB103's dual activity is required for robust MYC suppression.

MYC Transcription BRD4 Inhibition PLK1 Inhibition

Induction of Apoptosis in MYC-Driven Tumor Cells

UMB103 treatment (10 nM for 72 hours) significantly increased apoptosis in pediatric tumor cell lines, as evidenced by elevated cleaved caspase-3 levels measured by Western blot. This apoptotic effect was superior to that of the dual inhibitor UMB160 at the same concentration in certain cell lines [1]. The induction of apoptosis correlated with the compound's ability to suppress MYC expression and induce cell cycle arrest at the G2/M phase, confirming its dual mechanism of action [2].

Apoptosis Caspase-3 Cleavage Cell Death

High-Impact Research Applications for UMB103 Based on Preclinical Evidence


Pharmacodynamic Profiling of Dual PLK1/BRD4 Inhibition in MYC-Driven Cancers

Use UMB103 as a chemical probe to elucidate the downstream transcriptional and post-translational consequences of simultaneous PLK1 and BRD4 inhibition in pediatric tumor models. The compound's robust MYC suppression and apoptosis induction at low nanomolar concentrations make it ideal for time-course and dose-response studies [1].

Combination Therapy Studies to Overcome Acquired Resistance

Employ UMB103 as a foundation for rational combination therapies with agents targeting complementary pathways (e.g., PI3K/AKT/mTOR inhibitors, BCL-2 family inhibitors) in pediatric solid tumors. The compound's in vivo tolerability and significant single-agent activity provide a strong rationale for synergy screening [1].

In Vivo Validation of Dual PLK1/BRD4 Inhibition in PDX Models

Utilize UMB103 in patient-derived xenograft (PDX) studies of neuroblastoma, medulloblastoma, or rhabdomyosarcoma to assess tumor growth inhibition and identify predictive biomarkers of response. The established dosing regimen (20 mg/kg/d) and favorable safety profile facilitate long-term efficacy experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for UMB103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.